OPB-111077 -

OPB-111077

Catalog Number: EVT-1533876
CAS Number:
Molecular Formula: C14H17FN2O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, OPB-111077 binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.
Synthesis Analysis

The synthesis of OPB-111077 involves complex organic chemistry techniques that focus on modifying the chemical structure of its parent compounds. While specific synthetic routes are not extensively detailed in the available literature, it is understood that the synthesis aims to enhance the compound's selectivity and potency against STAT3.

The synthesis typically involves:

  • Chemical Modification: Altering functional groups to improve binding affinity to the STAT3 target.
  • Purification Techniques: Utilizing chromatography methods to isolate the desired compound from by-products.
  • Characterization: Employing spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure and purity of OPB-111077.
Molecular Structure Analysis

The molecular structure of OPB-111077 is characterized by specific functional groups that facilitate its interaction with STAT3. Although the exact chemical structure has not been disclosed in public databases, it is known that the compound retains a core structure similar to its predecessors, which allows for effective binding to the SH2 domain of STAT3.

Key data points include:

  • Molecular Weight: The molecular weight is typically in the range suitable for small molecules, enhancing cell permeability.
  • Functional Groups: Specific groups are designed to enhance hydrophobic interactions and hydrogen bonding with the target protein.
Chemical Reactions Analysis

OPB-111077 undergoes various chemical reactions primarily when interacting with biological systems. The key reactions include:

  • Binding Reactions: The primary reaction involves binding to the SH2 domain of STAT3, inhibiting its transcriptional activity.
  • Metabolic Reactions: In vivo studies indicate that OPB-111077 may be metabolized by liver enzymes, leading to potential metabolites that could also exhibit biological activity.

These reactions are critical for understanding how OPB-111077 exerts its effects within cellular environments.

Mechanism of Action

The mechanism of action for OPB-111077 centers on its ability to inhibit STAT3 signaling pathways. By blocking this pathway, OPB-111077 disrupts several processes essential for tumor survival and proliferation:

  1. Inhibition of Transcriptional Activity: By preventing STAT3 from binding to DNA, OPB-111077 reduces the expression of genes that promote tumor growth.
  2. Disruption of Mitochondrial Function: The compound also affects mitochondrial oxidative phosphorylation, leading to reduced energy production in cancer cells .
  3. Induction of Apoptosis: The combined effects on metabolic pathways result in increased apoptosis in cancer cells, particularly those with high levels of activated STAT3.
Physical and Chemical Properties Analysis

The physical and chemical properties of OPB-111077 contribute significantly to its functionality as a therapeutic agent:

  • Solubility: The compound exhibits moderate solubility in aqueous solutions, which is advantageous for oral administration.
  • Stability: It maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: Pharmacokinetic studies indicate a terminal elimination half-life of approximately one day, allowing for once-daily dosing regimens .

These properties are crucial for determining the appropriate dosage and administration routes during clinical trials.

Applications

OPB-111077 has several potential applications in scientific research and clinical settings:

Molecular Mechanism of Action

STAT3 Signaling Pathway Inhibition Dynamics

OPB-111077 is a novel small-molecule inhibitor that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogenic transcription factor constitutively activated in diverse cancers. Its mechanism centers on disrupting the STAT3 activation cascade at multiple levels.

Structural Basis of STAT3-DNA Binding Disruption

OPB-111077 binds the Src Homology 2 (SH2) domain of STAT3 with high specificity, preventing phosphotyrosine (pTyr705) recognition and subsequent dimerization. This binding is mediated through critical interactions with residues such as Lys591, which stabilizes the STAT3-pTyr705 peptide interface. Molecular docking studies confirm that OPB-111077 occupies the SH2 domain’s pTyr705 binding pocket, sterically hindering reciprocal dimerization between STAT3 monomers [5] [7]. Consequently, STAT3 homodimers cannot translocate to the nucleus, abrogating their DNA-binding capacity. In pancreatic cancer models, this disruption suppressed transcription of STAT3-dependent oncogenes (e.g., BCL2, MYC, VEGF), validated via luciferase reporter assays and chromatin immunoprecipitation [7].

Table 1: Structural Interactions of OPB-111077 with STAT3 SH2 Domain

Interaction TypeResidues InvolvedFunctional Consequence
Hydrogen bondingLys591, Ser611Blocks pTyr705 docking
Hydrophobic packingLeu586, Val637Stabilizes inhibitor binding
Steric occlusionPhe716, Trp623Prevents STAT3 dimerization

JAK-STAT Crosstalk Modulation in Oncogenic Networks

Beyond direct STAT3 inhibition, OPB-111077 impairs crosstalk between STAT3 and upstream/downstream oncogenic pathways. In leukemia and hepatocellular carcinoma (HCC), it:

  • Attenuates cytokine-driven feedback loops: Interleukin-6 (IL-6)-induced JAK2-mediated STAT3 phosphorylation is suppressed, breaking the JAK-STAT3 amplification cycle [8].
  • Disrupts kinase network integration: OPB-111077 abrogates STAT3 interactions with epidermal growth factor receptor (EGFR) and nuclear factor kappa B (NF-κB), limiting transcriptional synergy that promotes tumor survival [7].
  • Synergizes with kinase inhibitors: In sorafenib-resistant HCC, OPB-111077 reduced phospho-Ser727 STAT3 (mitochondrial isoform), resensitizing cells to tyrosine kinase inhibitors via metabolic rewiring [6].

Mitochondrial Oxidative Phosphorylation (OXPHOS) Suppression

OPB-111077 exhibits a dual mechanism by directly targeting mitochondrial respiration, exploiting the metabolic vulnerability of cancer cells dependent on oxidative metabolism.

Electron Transport Chain Complex I/II Interaction

OPB-111077 binds to Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain (ETC), validated through:

  • Functional assays: Dose-dependent reduction in oxygen consumption rates (OCR) in AML and solid tumor cells [1] [6].
  • Metabolomic profiling: Accumulation of succinate and NADH due to Complex I/II inhibition, disrupting the tricarboxylic acid (TCA) cycle [1].
  • Bioenergetic collapse: Depletion of ATP and heightened reactive oxygen species (ROS) in diffuse large B-cell lymphoma (DLBCL) models, correlating with cytotoxicity [1].

Table 2: Impact of OPB-111077 on Mitochondrial Parameters

ParameterChangeCellular Consequence
ATP production↓ 70–80%Energy crisis → apoptosis
ROS levels↑ 3–5 foldOxidative damage to DNA
Oxygen consumption↓ 60–75%Metabolic paralysis

Metabolic Reprogramming in Cancer Cell Energetics

Cancer cells adapt to OPB-111077-induced OXPHOS suppression by attempting glycolytic compensation. However, OPB-111077 imposes metabolic inflexibility:

  • Glycolytic incompetence: Despite increased glucose uptake, lactate export remains unchanged in triple-negative breast cancer (TNBC) and AML, indicating failed glycolysis upregulation [1] [5].
  • Stemness depletion: In sorafenib-resistant HCC, OPB-111077 reduced the CD133+ cancer stem cell (CSC) pool by >50%, as CSCs rely on OXPHOS for self-renewal [6].
  • Synergy with metabolic inhibitors: Combined with glycolysis blockers (e.g., 2-DG), OPB-111077 triggers "metabolic catastrophe"—simultaneous OXPHOS/glycolysis failure [1].

Properties

Product Name

OPB-111077

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Synonyms

OPB-111077; OPB111077; OPB 111077.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.